
4-Aminoacetophenone-13C
Overview
Description
4-Aminoacetophenone-¹³C is a stable isotope-labeled derivative of 4-aminoacetophenone, where the carbon atom at the acetyl group is replaced by the ¹³C isotope. This labeling enables precise tracking in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies, particularly in metabolic pathway analysis, pharmacokinetics, and protein interaction research . The compound retains the core structure of 4-aminoacetophenone—a benzene ring substituted with an amino group (-NH₂) and an acetyl group (-COCH₃)—but with enhanced detectability in isotopic tracer experiments due to the ¹³C label.
Cambridge Isotope Laboratories (CIL), a leading producer of stable isotope-labeled compounds, synthesizes 4-Aminoacetophenone-¹³C under stringent quality controls to ensure ≥99% isotopic purity. Its applications span cancer research, drug development, and environmental analysis, where isotopic labeling minimizes background noise in analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminoacetophenone-13C typically involves the introduction of the carbon-13 isotope into the acetophenone structure. One common method is the reaction of 4-nitroacetophenone with carbon-13 labeled reagents, followed by reduction to form the amino group. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes careful control of reaction conditions, purification steps, and quality assurance to ensure the isotopic labeling is consistent and accurate.
Chemical Reactions Analysis
Oxidation Reactions
The amino group (-NH₂) in 4-Aminoacetophenone-13C undergoes oxidation to form nitro or nitroso derivatives. Key reagents and conditions include:
- Potassium permanganate (KMnO₄) : Oxidizes the amino group to nitro under acidic conditions .
- Hydrogen peroxide (H₂O₂) : Produces nitroso intermediates at controlled pH .
Example Reaction :
Thermodynamic Data (from NIST ):
ΔrH° (kJ/mol) | ΔrG° (kJ/mol) |
---|---|
1470 ± 8.8 | 1439 ± 8.4 |
Reduction Reactions
The ketone group (C=O) is reduced to an alcohol (-CH₂OH) using agents like:
- Sodium borohydride (NaBH₄) : Mild conditions yield 4-amino-1-phenylethanol-13C .
- Hydrogen (H₂) with Pd/C : Catalytic hydrogenation at 100°C for 2 hours achieves 95% yield .
Example Reaction :
Experimental Yield :
Substitution Reactions
The amino group participates in nucleophilic substitutions, forming derivatives such as:
- N-Alkylation : Reacts with alkyl halides (e.g., iodobenzene) in DMF using K₂CO₃ and Cu catalyst (53.4% yield) .
- Acylation : Forms amides with acyl chlorides under Schotten-Baumann conditions .
Example Reaction :
Kinetic Data :
Condensation Reactions
The compound serves as a precursor in Claisen-Schmidt condensations to synthesize chalcones and heterocycles :
- Chalcone Synthesis : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol/NaOH to form α,β-unsaturated ketones.
- Schiff Base Formation : Condenses with aldehydes to generate imine derivatives for coordination complexes .
Example Reaction :
Applications :
- Anticancer palladium(II) Schiff base complexes derived from such reactions show cytotoxicity against melanoma cells .
Hydrolysis and Rearrangement
Under alkaline conditions, this compound undergoes Smiles rearrangement, forming intermediates for further functionalization :
Key Conditions :
- Solvents: Dimethylformamide (DMF), ethanol.
- Temperature: 10–30°C for Williamson ether synthesis steps .
Spectroscopic Characterization of Products
Post-reaction analysis employs isotopic tracking via:
- ¹³C NMR : Confirms isotopic incorporation at the acetophenone carbonyl (δ ~200 ppm) .
- Mass Spectrometry : Molecular ion peaks at m/z 136.16 (M⁺) with ¹³C isotopic signature .
Table 1: Spectral Data for Key Derivatives
Derivative | ¹³C NMR Shift (ppm) | MS (m/z) |
---|---|---|
Nitroso derivative | 165.2 (C=O) | 150.1 [M+H]⁺ |
Reduced alcohol | 62.4 (-CH₂OH) | 138.1 [M+H]⁺ |
Chalcone product | 190.1 (C=O) | 254.3 [M+H]⁺ |
Environmental and Kinetic Considerations
Scientific Research Applications
Overview
4-Aminoacetophenone-13C is a stable isotope-labeled compound that plays a significant role in various scientific research applications. Its isotopic labeling enables researchers to trace molecular interactions, study metabolic pathways, and understand reaction mechanisms in detail. This article explores the diverse applications of this compound across multiple fields, including chemistry, biology, medicine, and industry.
Chemistry
- Tracer Studies: this compound is used as a tracer in reaction mechanism studies. By incorporating the carbon-13 isotope, researchers can observe the steps and intermediates involved in chemical reactions.
- Synthesis of Heterocycles: The compound serves as a precursor for synthesizing various heterocycles, including triazoles and chalcones, which have significant biological activities.
Biology
- Metabolic Studies: In biological research, this compound is employed to trace the incorporation and transformation of molecules within metabolic pathways. It helps elucidate how compounds are metabolized in living organisms.
- Proteomics Research: The compound is utilized in proteomics to study protein interactions and dynamics through isotopic labeling techniques .
Medicine
- Pharmacokinetics: this compound is valuable in pharmacokinetic studies to track the distribution and metabolism of drugs within biological systems. This application aids in understanding drug behavior and efficacy.
- Cancer Research: Derivatives of this compound have shown potential as anticancer agents. For instance, compounds derived from 4-Aminoacetophenone have been studied for their ability to inhibit cancer cell lines .
Industry
- Material Development: In industrial applications, this compound is used in developing new materials where isotopic labeling helps understand the properties and behaviors of these compounds in various environments.
- Analytical Chemistry: The compound serves as a reagent for photometric determinations and other analytical techniques, enhancing the accuracy of chemical analyses .
Case Studies
- Metabolic Pathway Tracing : A study involving mice administered with this compound demonstrated its utility in tracing amino acid metabolism. The dynamic enrichment of metabolites was observed through stable isotope-resolved metabolomics (SIRM), providing insights into metabolic processes.
- Drug Distribution Studies : Research utilizing this compound has tracked drug distribution patterns in vivo, revealing critical information about pharmacokinetics and potential therapeutic outcomes .
- Cancer Cell Line Studies : Investigations into the effects of derivatives of 4-Aminoacetophenone on melanoma cell lines have shown promising results in inhibiting cancer cell proliferation, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 4-Aminoacetophenone-13C involves its interaction with various molecular targets and pathways. The carbon-13 isotope provides a unique signature that can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to study the compound’s behavior, binding interactions, and transformation in different environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Comparisons
Table 1: Key Properties of 4-Aminoacetophenone-¹³C and Analogues
Key Observations:
- Isotopic Specificity: Unlike uniformly labeled compounds (e.g., L-Arginine-¹³C₆), 4-Aminoacetophenone-¹³C offers site-specific labeling, reducing spectral complexity in NMR. This contrasts with fluorinated analogues (e.g., 2-Fluoro-4-aminoacetophenone), where ¹³C-¹⁹F coupling complicates NMR interpretation .
- Synthetic Complexity : The synthesis of ¹³C-labeled compounds often requires specialized protocols, such as using ¹³C-enriched precursors (e.g., ¹³C-acetic anhydride) under controlled conditions . Unlabeled derivatives are simpler to produce but lack isotopic traceability.
Spectral and Analytical Performance
Table 2: NMR Spectral Data Comparison
Key Findings:
- The ¹³C label in 4-Aminoacetophenone-¹³C produces a distinct, high-intensity NMR signal at ~208.5 ppm, ideal for quantitative analysis. In contrast, fluorinated analogues exhibit signal splitting due to heteronuclear coupling, necessitating advanced NMR techniques .
- In MS, ¹³C-labeled compounds show a +1 Da mass shift per labeled atom, enabling unambiguous identification in complex matrices .
Biological Activity
4-Aminoacetophenone-13C is a labeled derivative of 4-aminoacetophenone, which is a compound of interest due to its biological activity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and various biological properties, including antibacterial, anticancer, and other pharmacological activities.
Synthesis and Characterization
The synthesis of this compound typically involves the introduction of a carbon-13 isotope into the 4-aminoacetophenone structure. The process generally follows these steps:
- Starting Material : 4-Aminoacetophenone is used as the primary substrate.
- Isotope Labeling : Carbon-13 is introduced through various synthetic routes that may involve isotopic exchange or specific reactions that incorporate 13C-labeled reagents.
- Characterization Techniques :
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and isotopic labeling.
- Infrared Spectroscopy (IR) : To identify functional groups.
- Mass Spectrometry (MS) : To determine molecular weight and confirm isotopic composition.
Table 1: Characterization Data of this compound
Characteristic | Value |
---|---|
Molecular Formula | C8H9NO (with 13C) |
NMR Shift (δ) | 8.05, 8.12 (aromatic protons) |
IR Absorption (cm⁻¹) | 1650 (C=O), 3416 (N-H) |
Antibacterial Activity
Research has demonstrated that derivatives of 4-aminoacetophenone exhibit significant antibacterial properties against various pathogens. Studies have focused on the efficacy of these compounds against Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antibacterial activity is often attributed to the disruption of bacterial cell walls and interference with metabolic pathways.
- Case Study : One study evaluated several derivatives against Staphylococcus aureus and Escherichia coli, finding that certain modifications to the amino group enhanced antibacterial potency.
Anticancer Activity
The anticancer potential of 4-aminoacetophenone derivatives has been investigated extensively:
- In Vitro Studies : Compounds derived from 4-aminoacetophenone have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Table 2: Anticancer Activity of Selected Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 0.14 |
Compound B | A549 | 0.10 |
Compound C | HT-29 | 0.18 |
- Mechanism : The anticancer effects are often linked to apoptosis induction and cell cycle arrest mechanisms.
Other Pharmacological Activities
Beyond antibacterial and anticancer properties, derivatives of 4-aminoacetophenone have been explored for their anti-inflammatory and analgesic activities:
- Anti-inflammatory Studies : Some compounds have shown potential in reducing inflammation in animal models.
- Analgesic Effects : The analgesic properties have been attributed to central nervous system interactions.
Q & A
Basic Questions
Q. What are the primary applications of 4-Aminoacetophenone- in isotopic labeling studies, and how does its incorporation influence experimental design?
- Answer : 4-Aminoacetophenone- is used as a stable isotope tracer in metabolic flux analysis, reaction mechanism studies, and pharmacokinetic modeling. The label enables precise tracking of molecular pathways via techniques like LC-MS or NMR. Researchers must ensure isotopic purity (>99 atom % ) and validate its incorporation using isotopic ratio mass spectrometry (IRMS) . Experimental design should account for potential isotopic dilution and matrix effects in biological samples .
Q. What safety protocols are critical when handling 4-Aminoacetophenone- in laboratory settings?
- Answer : Key protocols include:
- Use of PPE (gloves, lab coats, eye protection) to prevent dermal/oral exposure.
- Storage in airtight containers at 2–8°C to prevent degradation.
- Immediate decontamination of spills with ethanol/water mixtures.
- Emergency measures (e.g., eyewash stations, ventilation) as per GHS Category 4 acute toxicity guidelines .
Q. How is 4-Aminoacetophenone- characterized to confirm isotopic purity and chemical structure?
- Answer : Characterization involves:
- NMR spectroscopy : Compare chemical shifts with unlabeled analogs (referencing databases like NIST Chemistry WebBook) .
- Mass spectrometry : Confirm isotopic enrichment via molecular ion peaks (e.g., m/z shifts in ESI-MS).
- Chromatography : HPLC or GC methods to assess purity (>95% by area) .
Q. What are the recommended storage conditions for 4-Aminoacetophenone- to ensure long-term stability?
- Answer : Store in airtight, light-resistant containers at –20°C to minimize isotopic exchange and degradation. Avoid prolonged exposure to humidity or reactive solvents (e.g., acids, anhydrides) .
Advanced Research Questions
Q. When using 4-Aminoacetophenone- as an internal standard in LC-MS/MS, how can researchers optimize ionization parameters to account for isotopic effects?
- Answer : Optimization steps include:
- Adjusting source temperature and gas flow to enhance ionizability of the -labeled compound.
- Validating ion suppression/enhancement using matrix-matched calibration curves.
- Cross-referencing fragmentation patterns with unlabeled standards to distinguish isotopic clusters .
Q. How should researchers address contradictions in metabolic flux data derived from 4-Aminoacetophenone- tracer studies?
- Answer : Contradictions may arise from isotopic dilution or competing metabolic pathways. Mitigation strategies:
- Validate tracer uptake via time-course experiments.
- Use complementary tracers (e.g., - or -labeled analogs) to cross-verify flux rates.
- Apply Bayesian statistical models to reconcile conflicting datasets .
Q. What methodological challenges arise in synthesizing 4-Aminoacetophenone- with high isotopic enrichment, and how can side reactions be minimized?
- Answer : Challenges include:
- Isotopic dilution during precursor synthesis (e.g., -acetate incorporation).
- Side reactions due to residual catalysts (e.g., Pd/C in hydrogenation steps).
- Solutions: Use stoichiometric excess of -precursors, purify intermediates via recrystallization, and monitor reactions with real-time IR spectroscopy .
Q. How can researchers design controlled experiments to study the photodegradation kinetics of 4-Aminoacetophenone- in environmental matrices?
- Answer : Design considerations:
- Use UV-Vis spectroscopy to track degradation under simulated sunlight.
- Spike environmental samples (e.g., soil, water) with -labeled compound to distinguish abiotic vs. microbial degradation.
- Quantify degradation products via -NMR or high-resolution orbitrap MS .
Q. Methodological Notes
- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for unlabeled analogs to confirm structural integrity .
- Safety Compliance : Adopt hazard controls per EU-GHS/CLP regulations, including toxicity mitigation (Category 4 oral/dermal toxicity) .
- Ethical Reporting : Clearly state isotopic purity, synthesis methods, and analytical validation steps in publications to ensure reproducibility .
Properties
IUPAC Name |
1-(4-aminophenyl)(113C)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,9H2,1H3/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRYKVSEZCQIHD-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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